H-Orn(Boc)-OH

Übersicht

Beschreibung

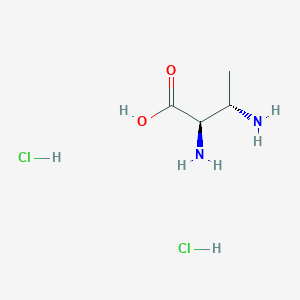

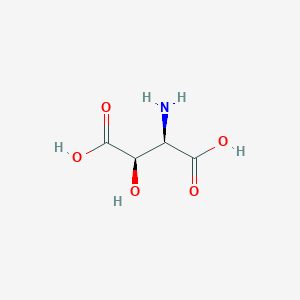

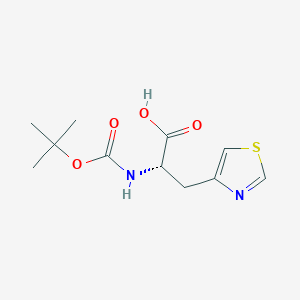

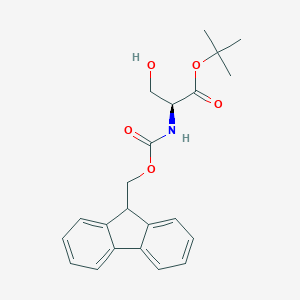

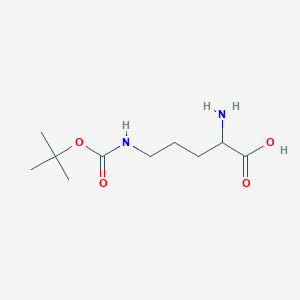

“H-Orn(Boc)-OH” is a chemical compound that is often used in organic synthesis . The “Boc” in its name stands for tert-butyloxycarbonyl, which is a protecting group used in peptide synthesis . This compound is also known as (2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids, such as “H-Orn(Boc)-OH”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .

Molecular Structure Analysis

The molecular formula of “H-Orn(Boc)-OH” is C10H20N2O4, and it has a molecular weight of 232.277 . The exact mass is 232.142303 . The compound has a density of 1.135g/cm3 .

Chemical Reactions Analysis

The Boc group in “H-Orn(Boc)-OH” is stable towards most nucleophiles and bases . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .

Physical And Chemical Properties Analysis

“H-Orn(Boc)-OH” has a boiling point of 401.5±40.0 °C at 760 mmHg . The flash point is 196.6±27.3 °C . The compound has a vapour pressure of 0.0±2.0 mmHg at 25°C , and an index of refraction of 1.486 .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis : H-Orn(Boc)-OH is used in the stereospecific synthesis of specific piperidineacetic acid derivatives, which are important for conformational constraints in peptides (Gomez-Monterrey et al., 1993).

Cancer Research : A compound of triphenyltin(IV) with N-tert-butoxycarbonyl-L-ornithine shows significant potential in cancer treatment. It has been observed to induce cancer cell death through p53-dependent activation of the mitochondrial pathway of apoptosis (Girasolo et al., 2017).

Material Science : H-Orn(Boc)-OH is involved in the self-assembly of specific peptide motifs, like diphenylalanine, which has applications in biomaterial chemistry, sensors, and bioelectronics (Datta et al., 2018).

Cyclization Studies : The compound is used in cyclization studies with tetra- and pentapeptide sequences, influencing the yield and purity of these model peptides (Schmidt & Neubert, 2009).

Solid-Phase Peptide Synthesis : In the field of solid-phase peptide synthesis, H-Orn(Boc)-OH is utilized for safe handling and preparation techniques, particularly in relation to anhydrous hydrogen fluoride cleavage (Muttenthaler et al., 2015).

Synthesis under Microwave Irradiation : H-Orn(Boc)-OH is synthesized under microwave irradiation, showcasing a method that is environmentally friendly and convenient, with better yield and purity (Ling, 2011).

Wirkmechanismus

Target of Action

H-Orn(Boc)-OH, also known as Boc-protected ornithine, is primarily used in the field of peptide synthesis. The primary target of this compound is the amino group of ornithine, a crucial amino acid involved in the urea cycle .

Mode of Action

The Boc group in H-Orn(Boc)-OH serves as a protecting group for the amino group of ornithine during peptide synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection allows for selective reactions to occur at other sites on the ornithine molecule without interference from the amino group.

Biochemical Pathways

The primary biochemical pathway involving H-Orn(Boc)-OH is peptide synthesis. In this process, the Boc group protects the amino group of ornithine, allowing for the formation of peptide bonds at other sites. Once the desired peptide sequence has been achieved, the Boc group can be removed, often using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Action Environment

The action of H-Orn(Boc)-OH is highly dependent on the environment in which it is used. In a laboratory setting, factors such as pH, temperature, and the presence of other reactants can all influence the efficacy of H-Orn(Boc)-OH in peptide synthesis. For example, the addition of the Boc group typically occurs under basic conditions . Furthermore, the stability of H-Orn(Boc)-OH can be influenced by factors such as temperature and pH, with cooler temperatures and neutral to slightly basic pH typically being optimal for stability.

Safety and Hazards

“H-Orn(Boc)-OH” can be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11)8(13)14/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZZMUULAVZVTA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426356 | |

| Record name | N~5~-(tert-Butoxycarbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Orn(Boc)-OH | |

CAS RN |

13650-49-2 | |

| Record name | N~5~-(tert-Butoxycarbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-5-(Boc-amino)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most efficient method of synthesizing H-Orn(Boc)-OH presented in the research?

A1: The research highlights a novel synthesis method for H-Orn(Boc)-OH utilizing microwave irradiation. [] This method involves first creating L-ornithine copper complexes and then protecting the δ-amino group with tert-butoxycarbonyl (Boc). The copper is then removed using EDTA-2Na, facilitated by microwave irradiation. This method boasts a yield of 86.2% for H-Orn(Boc)-OH, proving more efficient than traditional methods. []

Q2: What are the advantages of using microwave irradiation in the synthesis of H-Orn(Boc)-OH and other Nδ-protective ornithine compounds?

A2: The research demonstrates that microwave irradiation offers several advantages:

- Improved Reaction Speed: Microwave irradiation significantly reduces reaction times compared to conventional heating methods. []

- Increased Yield: The optimized microwave-assisted method resulted in higher yields for H-Orn(Boc)-OH (86.2%) and other derivatives. []

- Environmentally Friendly: This method can be considered greener due to reduced reaction times and potentially less solvent usage. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)